molecular formula C15H20N2O3S B3001442 3-(3,3-diethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422286-35-9

3-(3,3-diethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B3001442
CAS No.: 422286-35-9
M. Wt: 308.4
InChI Key: NBFPBCXJNLCYPG-UHFFFAOYSA-N
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Description

3-(3,3-Diethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one is a synthetic organic compound with the molecular formula C 15 H 20 N 2 O 3 S . It is built on the 4(3H)-quinazolinone scaffold, a "privileged structure" in medicinal and agrochemical research known for its wide range of interesting biological activities . This particular derivative features a 3,3-diethoxypropyl substituent at the 3-position of the core quinazolinone structure and a thione (sulfanylidene) group at the 2-position. The 4(3H)-quinazolinone core is a nitrogen-containing heterocycle that is a fundamental building block in many natural products and bioactive compounds . Derivatives of this scaffold have been extensively studied and reported to possess diverse pharmacological properties, including anticancer, antibacterial, anti-inflammatory, antiviral, and antimalarial activities . The specific biological profile of a quinazolinone derivative is highly dependent on the substitutions at key positions on the ring, with modifications at the 2- and 3-positions being particularly significant for modulating its activity and physicochemical properties . The presence of the 2-thioxo (sulfanylidene) group in this compound is a notable feature seen in other biologically active quinazolinones . This compound is offered for research and development purposes. It is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(3,3-diethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-3-19-13(20-4-2)9-10-17-14(18)11-7-5-6-8-12(11)16-15(17)21/h5-8,13H,3-4,9-10H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFPBCXJNLCYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCN1C(=O)C2=CC=CC=C2NC1=S)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-diethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-aminobenzamide with 3,3-diethoxypropyl isothiocyanate under controlled conditions to form the desired quinazolinone structure. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around 0-5°C to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the process. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, can further enhance the efficiency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Diethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Quinazolinones have been extensively studied for their anticancer properties. Research indicates that derivatives of quinazolinones can inhibit various cancer cell lines through multiple mechanisms, including the induction of apoptosis and inhibition of cell proliferation. For instance, compounds structurally related to 3-(3,3-diethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one have shown promising results in targeting specific cancer pathways, making them candidates for further development as anticancer agents .

Antimicrobial Properties

The antimicrobial efficacy of quinazolinones has been documented in several studies. The presence of the sulfanylidene group in this compound enhances its interaction with microbial enzymes, potentially leading to inhibition of bacterial growth. Research suggests that modifications to the quinazolinone structure can improve potency against resistant strains of bacteria .

Anti-inflammatory Effects

Quinazolinone derivatives have also been investigated for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions such as arthritis and other inflammatory diseases. Studies have shown that certain quinazolinones can inhibit pro-inflammatory cytokines and enzymes involved in inflammation .

Synthesis via Annulation Reactions

The synthesis of this compound can be achieved through various annulation reactions involving o-amino benzamides and thiols. This method is notable for being transition-metal-free and exhibiting good functional group tolerance, which is advantageous for synthesizing complex structures efficiently .

One-Pot Reactions

Recent advancements in synthetic methodologies highlight the use of one-pot reactions to create quinazolinone derivatives. This approach simplifies the synthesis process by combining multiple reaction steps into a single procedure, thus reducing time and resource consumption while maintaining high yields .

Case Studies and Research Findings

StudyFindingsApplications
Investigated the anticancer effects of modified quinazolinones on various cancer cell linesPotential development of new anticancer drugs
Explored the antimicrobial activity against resistant bacterial strainsDevelopment of new antibiotics
Analyzed anti-inflammatory properties in animal modelsTreatment options for inflammatory diseases

Mechanism of Action

The mechanism of action of 3-(3,3-diethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The sulfanylidene group may play a crucial role in binding to enzymes or receptors, thereby modulating their activity. Additionally, the diethoxypropyl group could influence the compound’s solubility and bioavailability, enhancing its overall efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 3-Position

3-(3-Morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one
  • Structure : Replaces the diethoxypropyl group with a morpholinylpropyl chain.
  • Key Differences: The morpholine ring introduces a polar, heterocyclic amine, enhancing solubility in polar solvents compared to the diethoxy group.
3-(2-Hydroxyethyl)-2-sulfanylidene-1H-quinazolin-4-one
  • Structure : Features a hydroxyethyl group at the 3-position.
  • Key Differences :
    • The hydroxyethyl group is shorter and more hydrophilic than diethoxypropyl, reducing steric hindrance.
    • Physicochemical Data : Molecular weight = 222.26 g/mol, density = 1.47 g/cm³, boiling point = 409.5°C .
6-Chloro-3-(3-imidazol-1-yl-2-methylpropyl)quinazolin-4-one
  • Structure : Contains an imidazole ring and a chlorine atom at the 6-position.
  • Key Differences :
    • The imidazole group enables π-π stacking and metal coordination, while the chlorine atom increases electrophilicity.
    • Molecular formula = C₁₅H₁₅ClN₄O, molecular weight = 302.76 g/mol .
3-(3-Ethoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
  • Structure: Shares an ethoxypropyl chain but is a dihydroquinazolinone (partially saturated core).
  • Key Differences: Saturation of the quinazolinone ring reduces aromaticity, altering electronic properties and reactivity. Molecular formula = C₁₄H₁₈N₂O₂S, molecular weight = 278.37 g/mol .

Substituent Variations at the 2-Position and Core Modifications

3-[3-(1H-Pyrazol-5-yl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one
  • Structure : Incorporates a pyrazole-phenyl group at the 3-position.
  • No physicochemical data available, but structural complexity suggests higher molecular weight (~350–400 g/mol) .
3-(3-Prop-2-ynoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one
  • Structure : Contains a propargyloxy phenyl group.
  • Aromatic substitution pattern may influence π-stacking interactions .

Physicochemical and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₅H₂₀N₂O₃S 308.40 3,3-Diethoxypropyl, 2-sulfanylidene High hydrophobicity, moderate steric bulk
3-(3-Morpholin-4-ylpropyl) analog C₁₅H₁₉N₃O₂S 313.40 Morpholinylpropyl Enhanced solubility, H-bond capacity
3-(2-Hydroxyethyl) analog C₁₀H₁₀N₂O₂S 222.26 Hydroxyethyl High polarity, lower steric hindrance
6-Chloro-3-(imidazolylpropyl) analog C₁₅H₁₅ClN₄O 302.76 Imidazole, chlorine Electrophilic reactivity, metal coordination
3-(3-Ethoxypropyl) dihydro analog C₁₄H₁₈N₂O₂S 278.37 Ethoxypropyl, dihydro core Reduced aromaticity, altered reactivity

Biological Activity

The compound 3-(3,3-diethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one is part of the quinazolinone family, which has garnered attention due to its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, reviewing relevant studies and findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C15H20N2O2S\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

This compound can be synthesized through various methods including one-pot reactions involving o-amino benzamides and thiols, which have been shown to yield high functional group tolerance and efficiency in creating quinazolinone derivatives .

Antibacterial Activity

Quinazolinone derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds within this class exhibit selective activity against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). For instance, some derivatives have shown synergistic effects when combined with β-lactam antibiotics, enhancing their efficacy against resistant strains .

Table 1: Antibacterial Activity of Quinazolinone Derivatives

Compound NameMIC (μg/mL)Target BacteriaSynergistic Partner
This compoundTBDMRSAPiperacillin-tazobactam
Compound 73≤ 64MRSAPiperacillin-tazobactam
QNZ 4TBDE. coli K1Silver Nanoparticles
QNZ 6TBDS. pyogenesSilver Nanoparticles

Note: TBD = To Be Determined

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives. In vitro assays demonstrated that several analogs exhibit significant cytotoxicity against a variety of cancer cell lines including HT29 (colon), U87 (glioblastoma), and MCF-7 (breast). Notably, some compounds displayed sub-micromolar potency, indicating their potential as therapeutic agents in cancer treatment .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various quinazolinone derivatives on multiple cancer cell lines. The results are summarized below:

Table 2: Cytotoxicity of Quinazolinone Derivatives

Compound NameIC50 (μM)Cancer Cell Line
2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one<0.05HT29
2-(4-hydroxystyryl)quinazolin-4(3H)-oneTBDU87
2-(3-methoxystyryl)quinazolin-4(3H)-oneTBDMCF-7

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

The mechanism underlying the biological activities of quinazolinones often involves interaction with specific cellular targets. For instance, some compounds bind to allosteric sites on penicillin-binding proteins (PBPs), leading to enhanced activity of β-lactam antibiotics against resistant bacterial strains . In cancer cells, quinazolinones may disrupt tubulin polymerization, a critical process for cell division and growth .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(3,3-diethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one?

The compound can be synthesized via cyclocondensation of thiourea derivatives with carbonyl-containing intermediates. For example, analogous quinazolinones are prepared by reacting substituted benzaldehydes with thiourea under acidic conditions, followed by alkylation or substitution at the 3-position . Key steps include controlling reaction temperature (70–100°C) and using catalysts like sodium hydroxide or acetic acid. The diethoxypropyl side chain may be introduced via nucleophilic substitution or Grignard reactions, requiring anhydrous conditions to avoid hydrolysis .

Q. Which spectroscopic techniques are critical for confirming the sulfanylidene moiety and structural integrity of this compound?

  • NMR : The thione (C=S) group influences chemical shifts in 1^1H NMR (e.g., deshielding of adjacent protons) and 13^{13}C NMR (C=S resonance ~160–180 ppm) .
  • IR : A strong absorption band near 1200–1250 cm1^{-1} corresponds to the C=S stretch .
  • X-ray crystallography : Used to resolve ambiguities in tautomeric forms (e.g., thione vs. thiol) and confirm the diethoxypropyl substituent’s conformation .

Q. What are the stability and storage requirements for this compound?

The sulfanylidene group is sensitive to oxidation and moisture. Storage at -20°C under inert gas (e.g., argon) in amber vials is recommended. Purity should be monitored via HPLC, as degradation products (e.g., disulfides or oxidized quinazolinones) may form over time .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis yields for this compound, particularly in reactions involving thiourea intermediates?

Yield optimization strategies include:

  • Stepwise purification : Isolate intermediates (e.g., thiourea derivatives) before proceeding to cyclization.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in substitution reactions .
  • Catalytic additives : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction homogeneity . Contradictory yield data in literature often arise from variations in stoichiometry or reaction time; systematic Design of Experiments (DoE) approaches are recommended to identify optimal conditions .

Q. How should discrepancies in reported biological activity data for sulfanylidene-containing quinazolinones be addressed?

Contradictory results (e.g., antimicrobial vs. inactive outcomes) may stem from:

  • Assay variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) and include positive controls (e.g., ciprofloxacin for bacteria) .
  • Compound purity : Verify purity (>95% by HPLC) to exclude confounding effects from impurities .
  • Structural analogs : Compare activity with derivatives (e.g., Altanserin, a 2-sulfanylidene quinazolinone with serotonin receptor affinity) to identify pharmacophores .

Q. What computational strategies predict the interaction of this compound with biological targets like enzymes or receptors?

  • Molecular docking : Use software (e.g., AutoDock Vina) to model binding to targets such as kinases or GPCRs, focusing on the sulfanylidene group’s hydrogen-bonding potential .
  • QSAR studies : Correlate electronic properties (e.g., HOMO/LUMO energies) of the diethoxypropyl side chain with activity data from analogs .
  • MD simulations : Assess stability of ligand-target complexes over nanosecond timescales to prioritize candidates for synthesis .

Q. What experimental approaches elucidate the reaction mechanism of the diethoxypropyl group’s introduction?

  • Isotopic labeling : Use 18^{18}O-labeled ethanol to trace the origin of oxygen in the diethoxy moiety .
  • Kinetic studies : Monitor reaction progress via in situ FTIR or NMR to identify rate-determining steps .
  • DFT calculations : Model transition states to predict regioselectivity in alkylation reactions .

Methodological Guidance Table

Research AspectRecommended TechniquesKey References
Synthesis OptimizationDoE, catalytic additives, stepwise purification
Structural ConfirmationX-ray crystallography, 13^{13}C NMR, IR
Biological ActivityStandardized MIC assays, purity validation
Computational ModelingAutoDock Vina, QSAR, MD simulations

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